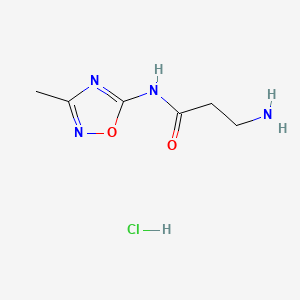
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H13ClN4O2 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The resulting oxadiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains both oxadiazole and furazan rings, offering unique properties for energetic materials.
3-amino-4-azido-1,2,5-oxadiazole: Known for its application in the synthesis of energetic materials and as a precursor to various heterocyclic systems.
Uniqueness
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11ClN4O2 |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-4-8-6(12-10-4)9-5(11)2-3-7;/h2-3,7H2,1H3,(H,8,9,10,11);1H |
Clave InChI |
KSZKUIFRRHSQJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)NC(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















